N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylpropanamide
Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylpropanamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.10414797 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives, including structures related to N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylpropanamide, for their antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, showing appreciable activity at certain concentrations. This suggests potential applications in developing new antimicrobial agents (Chandrakantha et al., 2014).
Cancer Research
Compounds with the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their anticancer properties. Some derivatives have shown significant activity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy. This includes research into compounds that inhibit cancer cell growth and possess good druggability properties (Liu et al., 2022; Gomha et al., 2017).
Photodynamic Therapy for Cancer
Derivatives of 1,3,4-thiadiazole have been investigated for their photophysical and photochemical properties, making them useful for photodynamic therapy applications. Their fluorescence properties and high singlet oxygen quantum yield indicate their potential as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Nematocidal Activities
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some compounds have shown promising results against Bursaphelenchus xylophilus, suggesting potential applications in agricultural pest control (Liu et al., 2022).
Anticancer and Antiproliferative Activity
Several studies have focused on synthesizing and evaluating the anticancer and antiproliferative activities of 1,3,4-thiadiazole derivatives. These compounds have shown promising results against different human cancer lines, highlighting their potential in developing new anticancer drugs (Matysiak et al., 2006; Havrylyuk et al., 2013).
Corrosion Inhibition
Thiadiazole derivatives have been synthesized and studied as corrosion inhibitors for metals in acidic environments. Their inhibition efficiency suggests potential applications in industrial corrosion protection (Tang et al., 2009).
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(13-6-4-3-5-7-13)16(22)19-18-21-20-17(24-18)14-8-10-15(23-2)11-9-14/h3-12H,1-2H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHSEKOUOFWZHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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